6-(2-(Benzyloxy)ethyl)-9H-purine, also known as 9-Benzyl-6-(2-(benzyloxy)ethyl)-9H-purine, is a synthetic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play essential roles in biochemistry, particularly as building blocks of nucleotides in DNA and RNA. This compound is characterized by the presence of a benzyloxyethyl group attached to the purine structure, which can influence its chemical behavior and biological activity.
The compound is typically synthesized in laboratory settings using various organic synthesis methods. It can also be sourced from chemical suppliers specializing in purine derivatives. The chemical's CAS number is 920503-49-7, and it has been documented in various chemical databases and research articles.
6-(2-(Benzyloxy)ethyl)-9H-purine is classified under:
The synthesis of 6-(2-(benzyloxy)ethyl)-9H-purine typically involves a multi-step organic reaction process. A common synthetic route includes:
The reaction conditions typically require careful control of temperature and pH, along with the use of inert atmospheres to prevent unwanted side reactions. Optimization of these parameters is crucial for maximizing yield and minimizing by-products.
The molecular structure of 6-(2-(benzyloxy)ethyl)-9H-purine consists of a purine ring system with specific substituents that modify its properties:
| Property | Value |
|---|---|
| CAS Number | 920503-49-7 |
| Molecular Formula | C21H20N4O |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 9-benzyl-6-(2-phenylmethoxyethyl)purine |
| InChI Key | RHTDITJHFSZXHV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)CCOCC4=CC=CC=C4 |
6-(2-(Benzyloxy)ethyl)-9H-purine can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 6-(2-(benzyloxy)ethyl)-9H-purine is largely dependent on its application in biological systems. It may interact with enzymes or receptors involved in nucleotide metabolism or signaling pathways. The presence of both benzyl and benzyloxyethyl groups could enhance its binding affinity and specificity for these biological targets, potentially influencing cellular processes such as proliferation or apoptosis .
| Property | Value |
|---|---|
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
6-(2-(Benzyloxy)ethyl)-9H-purine has several scientific applications:
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 152405-02-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9